molecular formula C16H20N2O2S B14062938 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine CAS No. 1086392-76-8

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine

Cat. No.: B14062938
CAS No.: 1086392-76-8
M. Wt: 304.4 g/mol
InChI Key: SYNUZDOHWXTQOC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and a naphthalene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine typically involves the reaction of 3,5-dimethylpiperazine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 1-{[3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Uniqueness

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the naphthalene-2-sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1086392-76-8

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3,5-dimethyl-1-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C16H20N2O2S/c1-12-10-18(11-13(2)17-12)21(19,20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13,17H,10-11H2,1-2H3

InChI Key

SYNUZDOHWXTQOC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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